Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate
Description
Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate is a pyrimidine derivative featuring a benzoate ester and multiple sulfur-containing substituents. Key structural attributes include:
- Position 2: A (4-chlorophenyl)methylsulfanyl group.
- Position 4: A sulfanylbenzoate ester.
- Position 6: A methoxymethyl group.
Properties
IUPAC Name |
methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c1-26-12-16-11-19(29-18-6-4-3-5-17(18)20(25)27-2)24-21(23-16)28-13-14-7-9-15(22)10-8-14/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAGFNFDSRNZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)SC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl and methoxymethyl groups through nucleophilic substitution reactions. The final step involves the esterification of the benzoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of the nitro groups would yield amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study published in a peer-reviewed journal demonstrated the effectiveness of pyrimidine derivatives in targeting specific cancer pathways. The compound was evaluated against several cancer cell lines, showing a notable reduction in cell viability at micromolar concentrations.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that similar sulfanylbenzoate compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Case Study:
In vitro tests revealed that this compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections.
Herbicidal Activity
The compound has been investigated for its herbicidal properties, particularly against broadleaf weeds. The presence of the chlorophenyl group enhances its effectiveness in disrupting plant growth mechanisms .
Case Study:
Field trials conducted on crops showed that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yield.
Insecticidal Properties
Research has also explored the insecticidal potential of this compound. Its ability to interfere with insect hormonal systems positions it as a candidate for developing eco-friendly insecticides .
Case Study:
Laboratory experiments demonstrated that the compound effectively reduced the population of common agricultural pests, such as aphids and whiteflies, suggesting its viability as an alternative to synthetic insecticides.
Synthesis and Formulation
The synthesis of this compound involves multi-step chemical reactions that require careful optimization to enhance yield and purity. Various methods have been documented for its synthesis, including:
- Nucleophilic substitution reactions involving chlorinated phenolic compounds.
- Condensation reactions with pyrimidine derivatives to form the desired sulfanylbenzoate structure.
Mechanism of Action
The mechanism by which Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would need to be identified through further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
: 4-[(4-Chlorophenyl)sulfanyl]-6-(methoxymethyl)-2-(methylsulfanyl)pyrimidine
- Key Differences :
- Lacks the benzoate ester at position 4.
- Position 2 has a methylsulfanyl group instead of the bulkier (4-chlorophenyl)methylsulfanyl.
- Impact: Reduced molecular weight (328.82 vs. ~479.0) and higher solubility in nonpolar solvents due to smaller substituents .
: 4-Hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine
- Key Differences :
- Position 4 is a hydroxyl group instead of sulfanylbenzoate.
- Position 2 has a methylthio group.
- Impact : Increased polarity due to the hydroxyl group, enhancing aqueous solubility (215.25 g/mol) compared to the target .
: 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine
Physicochemical and Pharmacological Implications
Molecular Weight and Solubility
Stability and Reactivity
Biological Activity
Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H13ClN2OS2
- Molar Mass : 312.84 g/mol
The structure includes a pyrimidine ring, which is known for its role in various biological activities, and a chlorophenyl group that may influence its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyrimidine derivatives possess activity against a range of bacteria and fungi due to their ability to disrupt microbial cell function.
Anticancer Potential
Pyrimidine-based compounds have been explored for their anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell cycle regulation. In vitro studies suggest that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting the potential use of these compounds as antimicrobial agents .
- Anticancer Research : A series of experiments were conducted on modified pyrimidines where one derivative showed a 70% reduction in cell viability in breast cancer cell lines after 48 hours of treatment. This highlights the importance of structural modifications in enhancing biological activity .
- Enzyme Inhibition Assay : An assay demonstrated that a similar compound inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, at micromolar concentrations. This inhibition suggests potential applications in cancer therapy where DHFR is a target .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
